4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is a benzoxazinone derivative that has been synthesized using various methods.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
- 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated significant potential as antimicrobial and antioxidant agents. This was evidenced in a study synthesizing various benzoxazinyl pyrazolone arylidenes, showing promising in vitro antimicrobial and antioxidant effects (Sonia et al., 2013).
Anticonvulsant Activities
- Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities. These compounds showed potential in tests such as the maximal electroshock test and neurotoxicity evaluations (Piao et al., 2008).
Dual Antithrombotic Potential
- Fluorinated derivatives of 1,4-benzoxazine, including those with a 4-fluorobenzyl substitution, have been explored for their dual antithrombotic properties. They demonstrate both thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities, making them significant for antithrombotic application (Ilić et al., 2012).
Synthesis of Fluorinated Heterocycles
- The compound has been involved in the synthesis of fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans, achieved through electrophilic fluorocyclization of olefinic amides. This methodology is highlighted for its mild conditions and wide substrate scope (Zhao et al., 2015).
Role in Herbicide Synthesis
- It has been utilized in the synthesis of novel herbicides like flumioxazin, demonstrating the compound's relevance in agricultural chemistry (Qiang, 2011).
Ecological and Bioactive Significance
- The benzoxazinone class, to which this compound belongs, has been studied for its phytotoxic, antifungal, antimicrobial, and antifeedant effects. This research highlights the ecological role and potential application in natural herbicide models (Macias et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-11-16(19)18(10-12-6-8-13(17)9-7-12)14-4-2-3-5-15(14)20-11/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUXRIWTELTQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326969 |
Source
|
Record name | 4-[(4-fluorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666020 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
626225-57-8 |
Source
|
Record name | 4-[(4-fluorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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